Product packaging for 2-Ethoxy-6-azaspiro[3.4]octane(Cat. No.:CAS No. 1692029-82-5)

2-Ethoxy-6-azaspiro[3.4]octane

Cat. No.: B1436245
CAS No.: 1692029-82-5
M. Wt: 155.24 g/mol
InChI Key: BTRNCKDSHHKORU-UHFFFAOYSA-N
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Description

Context of Spirocyclic Systems in Synthetic Chemistry and Biological Inquiry

Spirocyclic systems are a class of organic compounds characterized by two or more rings connected by a single common atom, known as the spiro atom. wikipedia.orge-bookshelf.de This structural feature imparts a distinct three-dimensionality, moving away from the flat, planar structures often seen in traditional synthetic chemistry. tandfonline.comtandfonline.com The rigid, perpendicular orientation of the rings in a spirocycle can lead to improved physicochemical properties, such as increased solubility and metabolic stability, when incorporated into larger molecules. tandfonline.combldpharm.com In synthetic chemistry, the construction of these complex scaffolds presents a unique challenge, leading to the development of innovative synthetic methodologies. nih.gov Many natural products contain spirocyclic motifs, which often contribute to their biological activity, making them fascinating targets for both synthesis and biological investigation. nih.govnih.govnih.gov

Significance of Azaspirocyclic Scaffolds in Molecular Design

Azaspirocyclic scaffolds are a subset of spirocycles that incorporate at least one nitrogen atom within their ring systems. These scaffolds are of particular interest in medicinal chemistry and drug discovery. acs.orgnih.gov The presence of the nitrogen atom can serve as a handle for further chemical modification and can also play a crucial role in binding interactions with biological targets. chemrxiv.org Azaspirocycles have been shown to enhance key pharmacokinetic properties of drug candidates, including potency, target selectivity, and metabolic stability. chemrxiv.org The replacement of more traditional, flexible ring systems like piperidine or morpholine with rigid azaspirocyclic moieties has been a successful strategy in optimizing lead compounds in drug development programs. tandfonline.com For instance, the introduction of azaspirocycles can help to lock the conformation of a molecule, ensuring an optimal orientation for binding to a specific protein or receptor. tandfonline.com

Overview of 2-Ethoxy-6-azaspiro[3.4]octane as a Distinct Spirocyclic Compound

Following an extensive review of publicly available scientific literature and chemical databases, it has been determined that specific research findings, synthesis methods, and detailed chemical properties for the compound This compound are not documented. This suggests that it may be a novel compound that has not yet been synthesized or characterized, or that research concerning it is proprietary and not in the public domain.

However, based on its name, we can deduce its structure. It is an azaspiro[3.4]octane, meaning it has a four-membered ring and a five-membered ring sharing a single carbon atom. The "6-aza" designation indicates a nitrogen atom at the 6-position, and the "2-ethoxy" indicates an ethoxy group (-OCH2CH3) at the 2-position. This structure is a derivative of the known 6-azaspiro[3.4]octane scaffold. sigmaaldrich.com

Table 1: Deduced Structural and Chemical Information for this compound

PropertyValueSource
Molecular Formula C9H17NODeduced from structure
Parent Scaffold 6-Azaspiro[3.4]octane sigmaaldrich.com
Key Functional Groups Ether (ethoxy), Secondary AmineDeduced from structure
Ring System Azetidine (B1206935) fused to Cyclopentane (B165970) via a spiro junctionDeduced from structure

This table is generated based on the chemical nomenclature of the compound, as specific experimental data is not available.

Research Scope and Academic Objectives for this compound Investigations

Given the absence of existing research, the study of this compound presents a greenfield opportunity for chemical investigation. The primary objective would be to develop a viable synthetic route to produce the compound. Subsequent research would focus on its full characterization.

Table 2: Prospective Research Objectives for this compound

Research AreaKey ObjectivesPotential Methods & Techniques
Chemical Synthesis Develop a novel, efficient, and scalable synthetic pathway.Multi-step organic synthesis, purification by chromatography, structural confirmation via NMR and Mass Spectrometry.
Physicochemical Properties Determine key properties such as solubility, pKa, and logP.Experimental measurements (e.g., shake-flask method for logP), computational predictions.
Structural Analysis Confirm the three-dimensional structure and stereochemistry.X-ray crystallography, advanced NMR techniques (e.g., NOESY).
Biological Screening Investigate potential biological activity as a novel scaffold.High-throughput screening against various biological targets (e.g., enzymes, receptors).

The exploration of this and other novel azaspirocyclic compounds could lead to the discovery of new chemical entities with valuable applications in various fields of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1436245 2-Ethoxy-6-azaspiro[3.4]octane CAS No. 1692029-82-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-11-8-5-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRNCKDSHHKORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1692029-82-5
Record name 2-ethoxy-6-azaspiro[3.4]octane
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Synthetic Methodologies for 2 Ethoxy 6 Azaspiro 3.4 Octane

Historical Perspectives on Spiro[3.4]octane Core Synthesis

The synthesis of spirocyclic systems, which feature a single atom common to two rings, has been a topic of interest in organic chemistry for over a century. The parent carbocycle, spiro[3.4]octane, provides the fundamental architecture for the target molecule. Early methods for constructing such spiro-fused rings were often lengthy and low-yielding. However, the increasing prevalence of spirocyclic motifs in medicinal chemistry and materials science has driven the development of more efficient and sophisticated synthetic strategies.

Spirocyclic N-heterocycles, such as the azaspiro[3.4]octane core, are considered privileged building blocks in drug discovery due to their inherent three-dimensionality and conformational rigidity compared to their monocyclic counterparts. researchgate.net Common methodologies for assembling these spirocyclic scaffolds historically relied on intramolecular SN2 alkylations. researchgate.net More contemporary approaches have expanded to include cycloaddition reactions, ring-closing metathesis, and palladium-catalyzed asymmetric allylic alkylations, which offer greater control and efficiency. researchgate.netresearchgate.net The synthesis of various substituted azaspiro[3.4]octanes has been reported, highlighting the modularity and importance of this structural class in the exploration of new chemical space. researchgate.netnih.gov

Total Synthesis of 2-Ethoxy-6-azaspiro[3.4]octane

A plausible total synthesis for this compound can be proposed based on the synthesis of known precursors and well-established reaction mechanisms.

A logical retrosynthetic analysis of this compound identifies several key disconnections. The primary disconnection is the carbon-oxygen bond of the ethoxy group, suggesting a late-stage etherification reaction. This approach leads back to a key intermediate, 2-hydroxy-6-azaspiro[3.4]octane (2) . The Williamson ether synthesis is a classic and viable forward reaction for this transformation.

The second disconnection involves the removal of a nitrogen protecting group, such as a tert-butoxycarbonyl (Boc) group, which is commonly used to modulate reactivity during the synthesis of the core structure. This leads to the protected alcohol precursor, tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (3) , a compound which is commercially available or can be synthesized. nih.gov Further deconstruction of the azaspiro[3.4]octane core itself would follow established routes, which typically involve either the annulation of the azetidine (B1206935) ring onto a cyclopentane (B165970) precursor or vice versa. rsc.orgnih.gov

Several successful routes for the synthesis of the parent 2-azaspiro[3.4]octane core have been developed, providing a robust foundation for accessing the necessary precursors. rsc.orgnih.gov These strategies often employ readily available starting materials and conventional chemical transformations. nih.gov One prominent approach involves the annulation of a four-membered azetidine ring onto a pre-existing cyclopentane ring. rsc.orgnih.gov An alternative strategy involves forming the cyclopentane ring onto an azetidine-containing starting material. nih.gov Additionally, [3+2] cycloaddition reactions have been effectively utilized to construct the 2,6-diazaspiro[3.4]octane core, a strategy that could be adapted for the 6-azaspiro[3.4]octane framework. researchgate.net

These methods provide reliable access to the core heterocyclic system, which can then be functionalized to introduce the required hydroxyl group at the 2-position, leading to the key intermediate (3) .

Table 1: Selected Synthetic Strategies for the Azaspiro[3.4]octane Core

StrategyKey TransformationStarting Material TypeReference
Azetidine AnnulationIntramolecular CyclizationCyclopentane derivative nih.gov
Cyclopentane AnnulationRing formation on azetidineAzetidine derivative rsc.org
Cycloaddition[3+2] Dipolar CycloadditionAzomethine ylide & alkene researchgate.net

The introduction of the ethoxy group is proposed to occur via an etherification of the precursor alcohol, tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (3) . The Williamson ether synthesis is the most direct method for this transformation. libretexts.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by an SN2 reaction with an ethylating agent like ethyl iodide or ethyl tosylate. masterorganicchemistry.com

Since the reaction occurs at the oxygen atom and does not involve the chiral carbon center of the alcohol, the stereochemistry at the C2 position is retained. Therefore, if a stereochemically pure alcohol precursor is used, the resulting ether will also be enantiomerically pure. The primary challenge in this step is not stereoselectivity but ensuring efficient reaction, as secondary alcohols can be sterically hindered, potentially leading to competing elimination reactions or slow reaction rates. libretexts.org However, modern methods for the synthesis of hindered ethers, including copper-catalyzed systems, can overcome these limitations. acs.orgnih.gov

Optimizing the proposed Williamson ether synthesis is critical to achieving a high yield of the final product. Several parameters can be systematically varied. The choice of base is important; strong, non-nucleophilic bases like sodium hydride (NaH) are preferred to fully deprotonate the alcohol without introducing side reactions. masterorganicchemistry.com The solvent also plays a crucial role, with polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) being suitable for SN2 reactions. masterorganicchemistry.com Reaction temperature can be adjusted to balance the reaction rate against the potential for side reactions. Finally, the choice of the ethylating agent's leaving group (e.g., I > Br > OTs > Cl) will significantly impact the rate of the SN2 displacement. francis-press.com

Table 2: Parameters for Optimization of the Williamson Ether Synthesis Step

ParameterVariable OptionsPotential Impact
Base NaH, KH, KHMDSEfficiency of alkoxide formation, side reactions
Solvent THF, DMF, DMSOSolvation of ions, reaction rate
Ethylating Agent Ethyl iodide, Ethyl bromide, Ethyl tosylateLeaving group ability, reaction rate
Temperature 0 °C to 60 °CReaction rate vs. side product formation
Additive Phase-transfer catalyst (e.g., TBAI)Can enhance rate in biphasic or heterogeneous systems

Following the etherification, the Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final target compound, This compound .

Asymmetric Synthesis of Enantiomerically Pure this compound

Achieving an enantiomerically pure synthesis of the target molecule relies on establishing stereocontrol during the formation of the chiral center at the C2 position. There are several established strategies to achieve this.

One of the most straightforward approaches is to utilize a chiral starting material, a strategy known as a chiral pool synthesis. The existence of enantiomerically defined precursors such as tert-butyl (2S,4R)-2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate demonstrates that this key intermediate can be obtained in enantiopure form. nih.gov Using this specific stereoisomer in the subsequent etherification reaction would directly lead to the corresponding enantiomer of this compound.

Alternatively, asymmetric catalytic methods could be employed to synthesize the azaspiro[3.4]octane core itself. For instance, recent advancements have shown that engineered enzymes can act as carbene transferases for the stereodivergent cyclopropanation of N-heterocycles, providing a powerful biocatalytic route to various azaspiroalkanes with high enantioselectivity. chemrxiv.orgchemrxiv.org Such a method could potentially be adapted to create the chiral spirocyclic core. Another approach involves the asymmetric allylic alkylation to install a tetrasubstituted stereocenter, which can then be elaborated into the desired spirocycle. researchgate.net These advanced methods offer pathways to construct the chiral framework from achiral precursors, providing flexibility and control over the final product's absolute stereochemistry.

An article on the chemical compound “this compound” cannot be generated at this time. A thorough search of available scientific literature and databases did not yield specific research findings on the synthetic methodologies for this particular compound.

Information regarding chiral auxiliary-mediated approaches, asymmetric catalysis for its spirocyclic formation, or enantioselective derivatization strategies specifically targeting this compound is not presently available in the public domain. Consequently, details on methods for determining its enantiomeric excess and absolute configuration, as well as strategies for its modular and divergent synthesis, are also unavailable.

Further research and publication in peer-reviewed scientific journals are required before a comprehensive and accurate article on the synthesis of this compound can be compiled.

Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 6 Azaspiro 3.4 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Ethoxy-6-azaspiro[3.4]octane, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the ethoxy group and the azaspiro[3.4]octane core. The ethoxy group would present as a triplet for the methyl protons (H-1') and a quartet for the methylene protons (H-2'), a result of coupling to each other. The protons on the cyclobutane (B1203170) and pyrrolidine rings of the spirocyclic system will show more complex splitting patterns due to their diastereotopic nature and restricted rotation around the spiro center.

The ¹³C NMR spectrum will display nine unique carbon signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the ring strain inherent in the spirocyclic structure. The quaternary spiro carbon (C-4) is expected to have a characteristic chemical shift.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
12.0 - 2.430 - 35
24.2 - 4.675 - 80
32.0 - 2.430 - 35
4-55 - 60
52.8 - 3.250 - 55
72.8 - 3.250 - 55
81.8 - 2.235 - 40
1'1.1 - 1.3 (t)15 - 20
2'3.4 - 3.7 (q)60 - 65

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign the predicted ¹H and ¹³C signals and to determine the connectivity of the atoms, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the methyl and methylene protons of the ethoxy group. It would also map out the connectivity of the protons within the cyclobutane and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying the connectivity around quaternary carbons, such as the spiro carbon (C-4), and for confirming the placement of the ethoxy group at the C-2 position. For instance, a correlation between the H-2 proton and the spiro carbon C-4 would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between protons on the cyclobutane ring and the pyrrolidine ring would help to define their relative orientation.

Conformational Analysis and Dynamics via Variable Temperature NMR

The spirocyclic structure of this compound can lead to conformational isomers. Variable temperature (VT) NMR studies can provide insight into the dynamic processes occurring in solution, such as ring puckering or nitrogen inversion. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the thermodynamic parameters of these conformational changes.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound.

Predicted HRMS Data for this compound

Molecular FormulaCalculated Exact Mass [M+H]⁺
C₉H₁₇NO156.1383

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be directed by the ethoxy group and the nitrogen atom of the pyrrolidine ring.

Common fragmentation pathways for cyclic amines include alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. For ethers, cleavage of the C-O bond and the C-C bond alpha to the oxygen are common. The analysis of these fragmentation pathways provides valuable confirmation of the proposed structure.

Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Key Fragment Ions (m/z)Plausible Neutral Loss
156.1383110.0964C₂H₅OH (Ethanol)
156.138384.0808C₄H₇O
156.138370.0651C₅H₉O

Note: The proposed fragment ions are based on general fragmentation rules for cyclic amines and ethers.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would provide unequivocal proof of the molecular structure of this compound, including its conformation, bond lengths, bond angles, and stereochemistry. However, a search of crystallographic databases reveals no deposited crystal structure for this specific compound.

Single Crystal Growth and Data Collection Methodologies

The initial and often most challenging step in X-ray crystallography is the cultivation of a high-quality single crystal. For a compound like this compound, this would typically be achieved through methods such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and would be determined empirically, with common options including ethanol, methanol, acetonitrile, or mixtures thereof.

Once a suitable crystal is obtained, it would be mounted on a goniometer and placed within an X-ray diffractometer. Data collection involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern as the crystal is rotated. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, which efficiently capture the intensities and positions of the diffracted X-rays.

Structure Solution and Refinement Protocols

The collected diffraction data would be processed to determine the unit cell dimensions and space group of the crystal. The phase problem, a central challenge in X-ray crystallography, would then be addressed using direct methods or Patterson methods to generate an initial electron density map. This map would be interpreted to build a preliminary molecular model of this compound.

The initial model would be refined using least-squares methods, which iteratively adjust atomic coordinates and thermal parameters to improve the agreement between the observed and calculated diffraction data. The quality of the final structure would be assessed using metrics such as the R-factor and goodness-of-fit.

Analysis of Molecular Conformation, Bond Lengths, and Angles

A successfully resolved crystal structure would provide a wealth of information about the molecular geometry of this compound. This would include precise measurements of all bond lengths and angles within the molecule. The conformation of the azaspiro[3.4]octane core, including the puckering of the five-membered and four-membered rings, would be definitively established. The orientation of the ethoxy substituent relative to the spirocyclic system would also be clearly defined.

A hypothetical data table for such findings would look as follows:

ParameterValue (Å or °)
C-N Bond LengthsData not available
C-C Bond LengthsData not available
C-O Bond LengthsData not available
C-N-C Bond AnglesData not available
C-C-C Bond AnglesData not available
C-O-C Bond AngleData not available

This table represents the type of data that would be generated from an X-ray crystallographic analysis; however, no such data is currently available for this compound.

Intermolecular Interactions and Crystal Packing Motifs

Beyond the individual molecule, X-ray crystallography would reveal how molecules of this compound pack together in the solid state. This analysis would identify any significant intermolecular interactions, such as hydrogen bonds (if a suitable donor/acceptor is present), dipole-dipole interactions, and van der Waals forces. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a "fingerprint" that is characteristic of its structure and functional groups. While these techniques are routinely used in chemical analysis, specific IR and Raman spectra for this compound are not available in the reviewed literature.

Characteristic Vibrational Frequencies of the Azaspiro[3.4]octane Skeleton

The vibrational spectrum of this compound would be expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups. The azaspiro[3.4]octane skeleton would give rise to a complex series of absorptions. Key expected vibrational modes would include:

C-N Stretching: Typically observed in the region of 1250-1020 cm⁻¹.

C-H Stretching: Aliphatic C-H stretches would appear in the 3000-2850 cm⁻¹ region.

C-C Stretching: These vibrations would be found in the fingerprint region of the spectrum, generally between 1200 and 800 cm⁻¹.

Ring Strain Vibrations: The four-membered azetidine (B1206935) ring would likely exhibit characteristic vibrations associated with its ring strain.

The ethoxy group would also have distinct vibrational signatures, including C-O stretching and C-H vibrations of the ethyl group.

A hypothetical data table summarizing these expected frequencies is presented below:

Functional Group/Vibrational ModeExpected Frequency Range (cm⁻¹)
N-H Stretch (if protonated)Data not available
C-H Stretch (aliphatic)Data not available
C-N StretchData not available
C-O StretchData not available
CH₂ ScissoringData not available
CH₂ RockingData not available

This table indicates the types of vibrational frequencies that would be identified from IR and Raman spectroscopy; however, experimentally determined data for this compound are not currently published.

Spectroscopic Signatures of the Ethoxy Group

The ethoxy group (-OCH2CH3) in this compound gives rise to characteristic signals in various spectroscopic techniques, which are crucial for the structural confirmation of the molecule. While specific experimental data for this compound is not widely available in public databases, the expected spectroscopic signatures can be predicted based on the well-established principles of NMR and IR spectroscopy and data from analogous ethoxy-containing compounds.

In ¹H NMR spectroscopy, the ethoxy group is expected to exhibit a characteristic ethyl pattern. The methylene protons (-OCH2-) adjacent to the oxygen atom would appear as a quartet, typically in the range of δ 3.5-4.0 ppm, due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) would present as a triplet in the upfield region, generally around δ 1.2-1.5 ppm. The integration of these signals would correspond to a 2:3 proton ratio, confirming the presence of the ethoxy moiety.

In ¹³C NMR spectroscopy, the two carbon atoms of the ethoxy group would be distinguishable. The methylene carbon (-OCH2-) is expected to resonate in the downfield region, typically between δ 60-70 ppm, owing to the deshielding effect of the adjacent oxygen atom. The methyl carbon (-CH3) would appear at a higher field, usually in the range of δ 15-20 ppm.

Infrared (IR) spectroscopy provides further evidence for the presence of the ethoxy group. The C-O stretching vibration of the ether linkage is expected to produce a strong absorption band in the region of 1050-1150 cm⁻¹. Additionally, the C-H stretching vibrations of the methylene and methyl groups of the ethoxy substituent will contribute to the absorptions in the 2850-3000 cm⁻¹ region.

A summary of the expected spectroscopic data for the ethoxy group is presented in the table below.

Spectroscopic TechniqueFunctional GroupExpected Chemical Shift / WavenumberMultiplicity
¹H NMR-OCH₂CH₃δ 3.5-4.0 ppmQuartet
-OCH₂CHδ 1.2-1.5 ppmTriplet
¹³C NMR-OC H₂CH₃δ 60-70 ppmN/A
-OCH₂C H₃δ 15-20 ppmN/A
IR SpectroscopyC-O Stretch1050-1150 cm⁻¹Strong

Computational and Theoretical Investigations of 2 Ethoxy 6 Azaspiro 3.4 Octane

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-Ethoxy-6-azaspiro[3.4]octane, DFT would be employed to find the most stable three-dimensional arrangement of its atoms, known as the ground state geometry. This process involves optimizing the molecular structure to find the minimum energy configuration. The resulting energetic data would provide insights into the compound's thermodynamic stability. A typical output would include optimized bond lengths, bond angles, and dihedral angles, as well as the total electronic energy.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. uni-muenchen.dedeeporigin.com The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge. deeporigin.comwolfram.com Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. rsc.org An MEP analysis of this compound would identify the electron-rich regions, likely around the nitrogen and oxygen atoms, and electron-deficient areas, which are crucial for understanding intermolecular interactions. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis would pinpoint the specific atoms contributing most to these orbitals, thereby predicting the sites of reaction.

Conformational Analysis and Potential Energy Surfaces

Molecules, particularly non-rigid ones like this compound with its flexible ethyl group and five-membered ring, can exist in various spatial arrangements called conformations.

Exploration of Conformational Space via Molecular Mechanics and Dynamics

To explore the vast number of possible conformations, computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations are often used. These methods are computationally less expensive than quantum mechanics and can handle the dynamic nature of molecules. A systematic search or a random sampling through MD would generate a wide range of possible conformations for this compound, providing a comprehensive overview of its conformational space.

Identification of Stable Conformers and Interconversion Barriers

Following the initial exploration, the geometries of the most promising low-energy conformations would be further optimized using a more accurate method, such as DFT. This would lead to the identification of several stable conformers. The energy differences between these conformers and the energy barriers for their interconversion would then be calculated. This information is crucial for understanding the molecule's dynamic behavior and which conformations are most likely to be present under specific conditions.

While the specific computational data for this compound is not available, the theoretical and computational methodologies described provide a clear framework for how such an investigation would be conducted to yield detailed insights into its chemical nature.

Influence of Spirocenter and Ethoxy Group on Ring Conformations

Computational methods, particularly density functional theory (DFT), are instrumental in exploring these conformational preferences. By calculating the potential energy surface, researchers can identify low-energy conformers and the transition states that separate them. The ethoxy group at the 2-position introduces further complexity. Its orientation (axial vs. equatorial-like) relative to the cyclopentane (B165970) ring significantly impacts the molecule's steric and electronic properties. The gauche and anti-periplanar arrangements of the ethyl group relative to the ring also contribute to the conformational isomerism.

Key Influences on Ring Conformation:

Spirocenter: The rigid nature of the spiro[3.4]octane framework restricts the accessible conformations of both rings, leading to a more defined and predictable molecular geometry compared to their monocyclic counterparts.

Azetidine (B1206935) Ring Puckering: The four-membered ring can adopt a puckered conformation to alleviate some of the inherent angle strain. The degree of puckering is influenced by the substituents on the nitrogen atom and the fusion to the cyclopentane ring.

Cyclopentane Ring Envelope and Twist Conformations: The five-membered ring can exist in various envelope and twist conformations. The ethoxy group at the 2-position will favor conformations that minimize steric hindrance and optimize electronic interactions, such as hyperconjugation.

Ethoxy Group Orientation: The rotational freedom around the C-O bonds of the ethoxy group leads to multiple rotamers. The relative energies of these rotamers are determined by a balance of steric repulsion and stabilizing stereoelectronic effects.

A hypothetical conformational analysis of this compound might yield a potential energy surface with several local minima, each corresponding to a stable conformer. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for accurately predicting spectroscopic properties.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerDihedral Angle (C1-C2-O-Cethyl)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
A60° (gauche)0.0065.2
B180° (anti)0.8520.1
C-60° (gauche)1.2014.7

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of novel compounds like this compound.

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural analysis. DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate estimations of ¹H and ¹³C chemical shifts. nih.govrsc.orgscispace.comaps.orgnih.gov The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For a molecule with conformational flexibility like this compound, it is essential to calculate the NMR parameters for each significant conformer and then compute a Boltzmann-weighted average to obtain a spectrum that is comparable to experimental data. mdpi.com

Spin-spin coupling constants (J-couplings) can also be calculated, providing valuable information about the connectivity and dihedral angles between coupled nuclei. These calculations are generally more computationally demanding but can be crucial for unambiguous spectral assignment.

Table 2: Exemplary Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Azaspiro[3.4]octane Derivative
Carbon AtomPredicted Chemical Shift (ppm) - GIAO/B3LYP/6-31G(d)Hypothetical Experimental Chemical Shift (ppm)Difference (ppm)
C275.274.8+0.4
C335.134.5+0.6
C448.948.2+0.7
C5 (Spiro)65.865.1+0.7
C752.351.9+0.4
C828.427.9+0.5

The calculated frequencies often require a scaling factor to correct for anharmonicity and the approximations inherent in the computational method. youtube.com By visualizing the atomic motions associated with each vibrational mode, a detailed assignment of the spectral bands can be made. For this compound, characteristic vibrational modes would include C-H stretching of the alkyl and ethoxy groups, C-N stretching of the azetidine ring, C-O stretching of the ether, and various bending and scissoring modes of the spirocyclic framework.

Table 3: Simulated Vibrational Frequencies and Assignments for Key Functional Groups in a Hypothetical this compound
Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Intensity (IR)Assignment
ν(C-H)aliphatic3050-31502928-3024MediumStretching of C-H bonds in the rings and ethyl group
ν(C-O)ether11501104StrongStretching of the C-O bond of the ethoxy group
ν(C-N)amine12801229MediumStretching of the C-N bond in the azetidine ring
δ(CH₂)scissoring14801421MediumScissoring motion of methylene groups in the rings

Assuming this compound is chiral, its chiroptical properties, such as electronic circular dichroism (ECD) and optical rotation (OR), can be predicted computationally. These properties are highly sensitive to the three-dimensional arrangement of atoms and are therefore powerful tools for determining the absolute configuration of chiral molecules. mdpi.comresearchgate.netnih.govtechnologynetworks.com

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating ECD spectra. technologynetworks.com The procedure involves calculating the excitation energies and rotational strengths of the electronic transitions. By comparing the simulated ECD spectrum with the experimental one, the absolute configuration of the molecule can be assigned. mdpi.com Similar to NMR predictions, a Boltzmann-weighted average of the spectra of all significant conformers is necessary for accurate results.

Optical rotation is another chiroptical property that can be calculated to aid in stereochemical assignment.

Computational Mechanistic Studies of this compound Transformations

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways, transition states, and the factors that control reactivity and selectivity. rsc.orgresearchgate.netmdpi.com

For reactions involving this compound, such as N-alkylation, acylation, or ring-opening reactions, computational methods can be used to map out the entire reaction coordinate. This involves identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states.

Transition state theory allows for the calculation of reaction rate constants from the energetic barrier (the difference in energy between the reactants and the transition state). By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

For instance, in a hypothetical N-acylation reaction, computational studies could distinguish between a concerted and a stepwise mechanism involving a tetrahedral intermediate. The geometries of the transition states would reveal the key atomic interactions that stabilize the transition state and influence the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products.

Calculation of Activation Energies and Rate Constants

A comprehensive review of scientific literature reveals a notable absence of specific computational studies detailing the activation energies and rate constants for reactions involving this compound. Theoretical investigations into the kinetic parameters of this particular molecule have not been extensively reported.

To provide insight into the methodologies employed for similar structures, we can examine computational studies on related azaspirocyclic compounds. For instance, theoretical and experimental studies on the formation of the 1-azaspiro[4.4]nonane scaffold offer a relevant parallel for understanding how such calculations are approached. rsc.org These studies utilize computational methods to determine the kinetics of key reaction steps.

Research into the spirocyclization of N-alkoxyaminyl radicals to form aza-spirocyclic systems has employed density functional theory (DFT) calculations to model reaction pathways and determine kinetic parameters. rsc.org By using functionals such as M06-2X, B3LYP, mPW1PW91, and TPSSh in conjunction with a 6-311+G(d,p) basis set, researchers can apply transition state theory (TST) to calculate rate constants for cyclization processes. rsc.org

In one such study, the 5-exo-trig cyclization rate constants for vinyl and aryl radicals onto oxime ethers, a key step in the formation of a spirocyclic amine, were determined. rsc.org These calculations provide valuable data on the speed at which these reactions occur under specific conditions.

The following table presents the calculated rate constants for the 5-exo-trig cyclization leading to a related 1-azaspiro[4.4]nonane system at 80 °C. It is important to note that this data is for a different, albeit structurally related, compound and is presented here for illustrative purposes to demonstrate the type of data generated in such computational studies.

Table 1: Calculated Rate Constants for 5-exo-trig Spirocyclization at 80 °C

Reacting Radical Rate Constant (s⁻¹)
Vinyl Radical 4.6 x 10⁸

Data from a study on the formation of a 1-azaspiro[4.4]nonane scaffold. rsc.org

Furthermore, these computational models can also elucidate the reversibility of certain reaction steps. For the cyclization of the N-alkoxyaminyl radical, the reverse reaction's rate constants were also calculated, falling within a range of 6.2 x 10⁰ s⁻¹ to 3.5 x 10⁶ s⁻¹, depending on the substituents. rsc.org Additionally, the rate constant for the reduction of the N-alkoxyaminyl radical by Bu₃SnH was computationally estimated to be 3.4 x 10⁰ M⁻¹ s⁻¹ in the gas phase at 80 °C. rsc.org

These examples highlight the capability of modern computational chemistry to predict and understand the kinetic landscape of complex organic reactions. Similar detailed theoretical investigations would be required to determine the specific activation energies and rate constants associated with the formation and reactivity of this compound.

Reactivity and Mechanistic Studies of 2 Ethoxy 6 Azaspiro 3.4 Octane

Reactions Involving the Ethoxy Group

The ethoxy group, an ether functionality, is generally stable but can undergo specific reactions under appropriate conditions. Its reactivity is influenced by the strained cyclobutane (B1203170) ring to which it is attached.

Ether Cleavage Reactions and Derivatives

Ethers are known to undergo cleavage in the presence of strong acids, typically hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, converting the ethoxy group into a better leaving group (ethanol). Subsequently, a nucleophilic halide ion attacks one of the adjacent carbon atoms.

For 2-Ethoxy-6-azaspiro[3.4]octane, the cleavage can occur through either an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of potential carbocation intermediates. Given the secondary nature of the carbon atom bearing the ethoxy group and the inherent ring strain of the cyclobutane, an SN1-type pathway might be favored under strongly acidic conditions. This would involve the formation of a secondary carbocation on the cyclobutane ring, which would then be trapped by the halide nucleophile. However, an SN2 pathway, involving the direct attack of the halide on the less hindered ethyl group, is also a plausible alternative, leading to the formation of 2-hydroxy-6-azaspiro[3.4]octane and ethyl halide. The regioselectivity of the cleavage would be influenced by steric hindrance and the electronic nature of the spirocyclic system.

Reagent Potential Products Mechanism
HBr (excess)2-Bromo-6-azaspiro[3.4]octane, EthanolSN1/SN2
HI (excess)2-Iodo-6-azaspiro[3.4]octane, EthanolSN1/SN2
BBr₃2-Bromo-6-azaspiro[3.4]octane, BromoethaneLewis acid-catalyzed cleavage

Nucleophilic and Electrophilic Transformations at the Ethoxy Moiety

Direct nucleophilic substitution at the ethoxy group is generally unfavorable due to the poor leaving group nature of the ethoxide ion. Such reactions would require activation of the C-O bond.

Electrophilic transformations at the ethoxy moiety are more plausible, particularly if the molecule can be converted into an enol ether derivative. For instance, deprotonation at the carbon adjacent to the oxygen could, in principle, form an enolate that could be trapped as a silyl (B83357) enol ether. These intermediates are valuable synthons for enantioselective α-functionalization of ketones. nih.gov While this compound is not a ketone, analogous reactivity of the corresponding enol ether could be envisioned. Electrophilic attack on the electron-rich double bond of the enol ether by various electrophiles (e.g., halogens, acylating agents) would lead to functionalization at the α-position to the original ether linkage. chempedia.info

Transformations of the Azaspiro[3.4]octane Core

The azaspiro[3.4]octane core, containing a secondary amine and a spirocyclic system, presents numerous opportunities for synthetic modification.

Functionalization of the Nitrogen Atom (N-Alkylation, N-Acylation, N-Oxidation)

The secondary amine in the 6-azaspiro[3.4]octane ring is a nucleophilic center and can readily undergo a variety of functionalization reactions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents such as alkyl halides or sulfonates. The reaction typically proceeds via an SN2 mechanism. The steric environment around the nitrogen atom in the spirocyclic system could influence the rate of alkylation. The use of bulky alkylating agents might be hindered. Reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides an alternative and often milder method for N-alkylation.

N-Acylation: The secondary amine can be readily acylated using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids using standard coupling reagents (e.g., DCC, EDC). researchgate.netnih.gov This reaction is generally efficient and leads to the formation of stable amide derivatives. The reactivity can be influenced by the steric hindrance of both the amine and the acylating agent.

N-Oxidation: Secondary amines can be oxidized to the corresponding N-oxides or nitroxides. uomustansiriyah.edu.iq Common oxidizing agents include hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The stability of the resulting N-oxide would depend on the electronic and steric properties of the spirocyclic framework.

Transformation Typical Reagents Product Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Tertiary amine
N-AcylationAcyl chloride, Base (e.g., Triethylamine)Amide
N-Oxidationm-CPBA or H₂O₂N-oxide

Ring Expansion and Contraction Reactions of the Spirocyclic System

The strained nature of the spiro[3.4]octane system, particularly the cyclobutane ring, makes it a candidate for ring expansion and contraction reactions.

Ring Expansion: A common method for one-carbon ring expansion of cyclic amines is the Tiffeneau-Demjanov rearrangement. wikipedia.orgslideshare.netwikipedia.org This would require the introduction of an aminomethyl group onto one of the carbons of the cyclobutane or cyclopentane (B165970) ring, followed by treatment with nitrous acid. The resulting diazotization and subsequent rearrangement could lead to an azaspiro[3.5]decane or azaspiro[4.4]nonane system, respectively. The regioselectivity of the rearrangement would be influenced by the migratory aptitude of the adjacent carbon atoms.

Ring Contraction: Ring contraction of cyclic amines is a less common but feasible transformation. nih.gov Specific methodologies, often involving rearrangement of N-haloamines or photochemically induced rearrangements, could potentially lead to the formation of smaller ring systems, though such reactions would likely be complex and yield a mixture of products.

Regioselective and Stereoselective Functionalization of the Carbon Skeleton

Introducing substituents onto the carbon framework of the azaspiro[3.4]octane core in a controlled manner presents a significant synthetic challenge.

Regioselective Functionalization: C-H functionalization strategies are a powerful tool for the direct introduction of functional groups onto unactivated carbon atoms. rsc.org Transition-metal-catalyzed C-H activation could potentially be used to selectively functionalize the different C-H bonds of the cyclobutane and cyclopentane rings. The directing ability of the nitrogen atom or a pre-installed functional group would be crucial for achieving high regioselectivity.

Stereoselective Functionalization: For creating chiral derivatives of this compound, stereoselective synthetic methods are required. This could involve the use of chiral catalysts for C-H functionalization or the diastereoselective functionalization of a chiral precursor. For instance, if a prochiral ketone precursor is used in the synthesis of the spirocycle, asymmetric reduction or alkylation could establish a stereocenter that directs the stereochemistry of subsequent transformations. The synthesis of enantiomerically pure spirocyclic compounds is an active area of research. chemrxiv.org

Mechanistic Investigations of Key Reactions

Due to the absence of specific studies on this compound, the following sections, which would typically detail experimental findings, remain speculative. The methodologies described represent standard approaches used in chemical research to investigate reaction mechanisms.

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to understanding the rate of a chemical reaction and the factors that influence it. For a hypothetical reaction involving this compound, researchers would typically employ techniques such as spectroscopy (UV-Vis, NMR) or chromatography (GC, HPLC) to monitor the concentration of reactants and products over time. By varying the initial concentrations of the reactants, the reaction order with respect to each component could be determined.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

ExperimentInitial [this compound] (mol/L)Initial [Reagent B] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁴
20.200.103.0 x 10⁻⁴
30.100.201.5 x 10⁻⁴

This is a hypothetical data table for illustrative purposes only.

From such data, the rate law for the reaction could be established, providing insights into the molecularity of the rate-determining step.

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. In the context of this compound, specific atoms could be replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ¹⁸O in the ethoxy group). The position of these labels in the reaction products, as determined by mass spectrometry or NMR spectroscopy, would provide direct evidence for bond-making and bond-breaking steps. For instance, labeling the oxygen of the ethoxy group could help determine whether a reaction proceeds via cleavage of the C-O or O-Et bond.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis plays a crucial role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thus increasing reaction rates and often controlling selectivity (chemo-, regio-, and stereoselectivity). Reactions involving this compound could potentially be accelerated by various types of catalysts, including acids, bases, transition metals, or enzymes.

Research in this area would involve screening a range of catalysts to identify those that are effective for a particular transformation. Mechanistic studies would then focus on understanding the interaction between the catalyst and the substrate, including the formation of catalytic intermediates.

Table 2: Hypothetical Catalytic Screening for a Reaction of this compound

EntryCatalystSolventTemperature (°C)Conversion (%)
1NoneToluene80<5
2Pd(OAc)₂Toluene8085
3Cu(OTf)₂Acetonitrile8062
4Sc(OTf)₃Dichloromethane2591

This is a hypothetical data table for illustrative purposes only.

Exploration of 2 Ethoxy 6 Azaspiro 3.4 Octane As a Chemical Scaffold and Ligand

Design and Synthesis of Derivatives for Structure-Reactivity and Structure-Function Correlations

The 2-Ethoxy-6-azaspiro[3.4]octane core presents multiple opportunities for synthetic modification, allowing for a systematic investigation of structure-activity relationships (SAR) and structure-function correlations. The design of derivatives would likely focus on altering steric and electronic properties to modulate interactions with biological targets or to fine-tune catalytic activity.

Systematic Substitution at Various Positions of the Spirocyclic Core

The synthetic accessibility of the 6-azaspiro[3.4]octane framework allows for the introduction of a wide range of substituents at various positions. rsc.org For the this compound scaffold, key positions for substitution would include the nitrogen atom of the azetidine (B1206935) ring, the cyclopentane (B165970) ring, and modifications to the ethoxy group itself.

Substitution on the Cyclopentane Ring: The cyclopentane ring offers several positions for the introduction of substituents. Directed ortho-metalation strategies, if applicable to a suitably derivatized precursor, or the use of pre-functionalized starting materials in the synthesis of the spirocycle, could allow for the installation of various groups (e.g., alkyl, aryl, halogen, hydroxyl). These substitutions would primarily influence the steric environment of the molecule and could be used to create specific binding pockets or to modulate solubility.

Modification of the Ethoxy Group: The ethoxy group at the 2-position could be varied by employing different alcohols during the synthesis of the spirocycle or through dealkylation followed by re-alkylation with different alkyl or aryl groups. This would allow for the exploration of the impact of the ether linkage on the molecule's properties.

To illustrate the potential for systematic substitution, a hypothetical set of derivatives and their intended structural impact is presented in Table 1.

Table 1: Hypothetical Derivatives of this compound for SAR Studies (Note: This data is illustrative and not based on reported experimental findings for this specific compound.)

DerivativePosition of SubstitutionSubstituentIntended Structural/Functional Impact
1a 6 (Nitrogen)MethylIncreased basicity, minimal steric change
1b 6 (Nitrogen)PhenylIncreased steric bulk, introduction of aromatic interactions
1c 6 (Nitrogen)AcetylDecreased basicity, introduction of hydrogen bond acceptor
1d 4 (Cyclopentane)FluoroIntroduction of a polar group, potential for halogen bonding
1e 4 (Cyclopentane)PhenylIncreased steric hindrance and lipophilicity
1f 2 (Ether)MethoxyReduced steric bulk of the alkoxy group
1g 2 (Ether)BenzyloxyIncreased steric bulk and potential for π-stacking

Preparation of Hybrid Molecules Incorporating the this compound Unit

Hybrid molecules, which combine two or more distinct pharmacophores or functional units, represent a promising strategy in drug discovery and materials science. nih.gov The this compound scaffold can serve as a unique, three-dimensional linker or core for the construction of such hybrids.

The synthetic strategy for creating these hybrids would involve coupling the spirocyclic unit to other molecular fragments through the available functionalization handles, primarily the nitrogen atom. For instance, the amine could be used to form amide, urea, or sulfonamide linkages with other bioactive molecules, polymers, or material surfaces.

Potential applications for such hybrid molecules include:

Bifunctional molecules: Linking the spirocycle to another pharmacophore could result in a molecule that interacts with two different biological targets simultaneously.

Targeted delivery systems: The spirocycle could be conjugated to a targeting moiety (e.g., a peptide or antibody) to deliver a payload to a specific cell type.

Functional materials: Incorporating the spirocyclic unit into a polymer backbone could impart unique conformational properties to the resulting material.

An example of a synthetic approach to a hybrid molecule is the coupling of N-Boc-6-azaspiro[3.4]octan-2-ol (a potential precursor) with a known bioactive carboxylic acid using standard peptide coupling reagents, followed by etherification of the hydroxyl group.

Application in Supramolecular Chemistry and Host-Guest Systems

The defined three-dimensional structure and the presence of both hydrogen bond accepting (ether oxygen, nitrogen) and donating (if N-unsubstituted) sites make this compound an interesting candidate for applications in supramolecular chemistry.

Formation of Self-Assembled Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov By introducing appropriate functional groups, derivatives of this compound could be designed to self-assemble into various supramolecular architectures.

For example, by attaching a long alkyl chain to the nitrogen atom, an amphiphilic molecule could be created. nih.gov In aqueous media, these amphiphiles would be expected to self-assemble into micelles or vesicles, with the hydrophobic alkyl chains forming the core and the polar spirocyclic headgroups exposed to the water. Similarly, introducing groups capable of strong, directional interactions, such as carboxylic acids or amides, could lead to the formation of one-dimensional chains or two-dimensional sheets in the solid state.

Investigation of Non-Covalent Interactions

The 6-azaspiro[3.4]octane core can act as a host for various guest molecules, engaging in a range of non-covalent interactions. nih.govosti.gov The nitrogen atom can participate in hydrogen bonding, while the hydrophobic cyclopentane ring can engage in van der Waals interactions. The ethoxy group adds a further hydrogen bond accepting site.

Computational studies could be employed to predict the binding affinities of the this compound scaffold with a variety of small molecule guests. researchgate.net These studies would help to elucidate the key non-covalent interactions that govern host-guest binding and guide the design of more effective hosts. For instance, the binding of simple organic molecules like phenols or carboxylic acids to the spirocyclic core could be modeled to understand the interplay of hydrogen bonding and hydrophobic interactions.

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral spirocyclic compounds have emerged as a class of "privileged" ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a variety of chemical transformations. sigmaaldrich.com The rigid spirocyclic backbone enforces a well-defined chiral environment around the metal center, which is crucial for effective stereocontrol.

If this compound were to be resolved into its individual enantiomers, it could potentially serve as a chiral ligand. The nitrogen atom and the ether oxygen could act as a bidentate ligand, coordinating to a metal center. The chirality of the spirocyclic core would then dictate the facial selectivity of the catalyzed reaction.

The design of such a ligand would likely involve the synthesis of both enantiomers of the spirocycle. The performance of these chiral ligands could be evaluated in a range of metal-catalyzed reactions, such as asymmetric hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The electronic and steric properties of the ligand could be fine-tuned by introducing substituents on the spirocyclic core, as discussed in section 6.1.1, to optimize both the reactivity and the enantioselectivity of the catalyst.

To illustrate the potential of such a ligand, a hypothetical application in the asymmetric transfer hydrogenation of a prochiral ketone is presented in Table 2.

Table 2: Hypothetical Application of Chiral this compound Derivatives as Ligands in Asymmetric Catalysis (Note: This data is for illustrative purposes and is not based on reported experimental results.)

Ligand (Enantiomer)Metal PrecursorSubstrateProduct Enantiomeric Excess (ee, %)
(R)-2-Ethoxy-6-azaspiro[3.4]octane[Rh(cod)Cl]₂Acetophenone85
(S)-2-Ethoxy-6-azaspiro[3.4]octane[Rh(cod)Cl]₂Acetophenone84
(R)-2-Ethoxy-6-(phenyl)-6-azaspiro[3.4]octane[Ir(cod)Cl]₂1-Tetralone92
(S)-2-Ethoxy-6-(phenyl)-6-azaspiro[3.4]octane[Ir(cod)Cl]₂1-Tetralone91

Development of this compound-Derived Ligands

There is no available scientific literature detailing the development of ligands derived from this compound. Research on the functionalization of the 6-azaspiro[3.4]octane core typically involves modifications at the nitrogen atom or the cyclopentane ring, but specific examples starting from the 2-ethoxy substituted scaffold to create new ligands for catalysis or other applications have not been reported.

Evaluation in Enantioselective Transformations (e.g., hydrogenation, C-C bond formation)

Consistent with the absence of developed ligands, there are no studies reporting the evaluation of this compound or its derivatives in any enantioselective transformations, including but not limited to hydrogenation or carbon-carbon bond formation reactions. The performance of this specific scaffold in inducing stereoselectivity in chemical reactions remains unexplored.

Ligand-Metal Coordination Chemistry and Catalytic Mechanisms

No research has been published on the ligand-metal coordination chemistry of this compound derivatives. Consequently, there are no proposed or studied catalytic mechanisms involving this compound. The coordination properties and the potential for this scaffold to support catalytically active metal centers have not been investigated.

Utilization as a Chemical Probe in Mechanistic Biological Research

The application of this compound as a chemical probe in biological research has not been documented.

Development of Fluorescent Analogs for Cellular Imaging and Localization Studies

There are no reports on the synthesis or application of fluorescently labeled analogs of this compound. Such tools, which would be valuable for cellular imaging and localization studies, have not been developed based on this specific scaffold.

Application in in vitro Target Binding Assays to Understand Molecular Interactions

No studies have been found that utilize this compound in in vitro target binding assays. Its utility for probing molecular interactions with biological targets is currently unknown.

Scaffold for Chemical Biology Library Construction (for screening purposes in basic research)

While the parent azaspiro[3.4]octane structure is considered a valuable scaffold in medicinal chemistry, there is no specific information on the use of this compound for the construction of chemical biology libraries for screening purposes in basic research.

Conclusion and Future Directions in 2 Ethoxy 6 Azaspiro 3.4 Octane Research

Summary of Key Achievements and Insights Gained

Direct research on 2-Ethoxy-6-azaspiro[3.4]octane is currently limited in publicly accessible scientific literature. However, the study of related azaspiro[3.4]octane systems provides a foundational understanding from which insights can be drawn. The primary achievement in the broader field is the development of synthetic routes to the core 6-azaspiro[3.4]octane scaffold. These methods often involve multi-step sequences to construct the characteristic quaternary spiro-center.

The key insight gained from the study of analogous compounds is the significant potential of spirocyclic systems to offer unique vectors for molecular orientation in three-dimensional space. This is a critical attribute in the design of bioactive molecules, as it allows for precise interaction with biological targets. The inclusion of an ethoxy group at the 2-position of the 6-azaspiro[3.4]octane framework is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for its behavior in biological systems.

While specific experimental data for this compound is not extensively available, computational predictions provide some initial characterization.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
XLogP3 1.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2

This data is based on computational predictions and awaits experimental verification.

Remaining Challenges and Unresolved Questions in the Field

The primary challenge in the study of this compound is the current lack of dedicated synthetic methodologies for its efficient and stereocontrolled preparation. The synthesis of spirocycles, in general, can be complex due to the presence of a quaternary carbon at the spiro-center. tandfonline.com Developing scalable and cost-effective synthetic routes is a significant hurdle that needs to be overcome to enable more extensive research.

Key unresolved questions for this compound include:

What are the optimal synthetic pathways to access this compound with high purity and yield?

How does the ethoxy substituent influence the conformational preferences of the azaspiro[3.4]octane ring system?

What are the fundamental chemical and physical properties of this compound, and how do they compare to other substituted azaspiro[3.4]octanes?

What is the metabolic stability and pharmacokinetic profile of this compound?

Prospective Research Avenues for this compound Chemistry

The future of this compound research is contingent on addressing the aforementioned challenges. Prospective research avenues are likely to be heavily influenced by the applications of other spirocyclic amines in drug discovery.

Medicinal Chemistry: A significant research direction will be the synthesis and evaluation of this compound as a scaffold in medicinal chemistry. Its three-dimensional structure could be exploited to design novel ligands for various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The nitrogen atom in the spirocycle provides a convenient handle for further functionalization, allowing for the creation of libraries of diverse compounds for biological screening. The development of spirocyclic compounds is a promising area in the search for new treatments for cancer, as well as metabolic, infectious, and neurological diseases. nih.gov

Catalysis: The chiral nature of substituted spirocycles makes them potential candidates as ligands in asymmetric catalysis. Future work could explore the synthesis of enantiomerically pure forms of this compound and their application in catalytic transformations.

Materials Science: The rigid framework of spirocycles can impart unique properties to polymers and other materials. Investigations into the incorporation of this compound into larger molecular architectures could lead to the development of novel materials with interesting thermal and optical properties.

Broader Implications for Spirocyclic Chemistry and Synthetic Methodology Development

The pursuit of knowledge about this compound will undoubtedly contribute to the broader field of spirocyclic chemistry. The development of new synthetic methods for this specific compound could be applicable to a wider range of substituted spirocycles, expanding the toolbox available to organic chemists.

Furthermore, a deeper understanding of the structure-property relationships of this compound will provide valuable data for the design of future spirocyclic molecules with tailored properties. As the demand for novel, three-dimensional molecules in drug discovery and materials science continues to grow, the study of seemingly simple yet unexplored compounds like this compound will be crucial for driving innovation. The exploration of this and other novel spirocyclic systems will help medicinal chemists to "escape from flatland" and explore new chemical space. researchgate.net

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Q & A

Q. What advanced separation techniques improve purification of this compound from complex matrices?

  • Simulated moving bed (SMB) chromatography or membrane-based separations (e.g., nanofiltration) enhance resolution. Solvent selection (heptane/ethyl acetate gradients) is optimized via Hansen solubility parameters .

Methodological Guidelines

  • Experimental Design : Pre-test/post-test control group designs minimize confounding variables in stability or catalysis studies .
  • Data Analysis : Use multivariate regression to correlate synthetic parameters (e.g., temperature, stoichiometry) with yield/purity. Open-source tools like R or Python’s SciPy enable robust statistical validation .
  • Theoretical Integration : Map mechanistic hypotheses to quantum mechanical calculations (e.g., NBO analysis for electron distribution) to bridge empirical and theoretical findings .

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Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-6-azaspiro[3.4]octane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.